Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate
Description
Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a pyridine moiety, and tert-butyl ester functionality, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2-methylpropanoylamino)pyridine-3-carbonyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O4/c1-11(2)15(23)21-14-13(7-6-8-19-14)16(24)20-12-9-22(10-12)17(25)26-18(3,4)5/h6-8,11-12H,9-10H2,1-5H3,(H,20,24)(H,19,21,23) |
InChI Key |
OLULCLIPTSNJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC=N1)C(=O)NC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the pyridine and tert-butyl ester groups. Common reagents used in these reactions include tert-butyl chloroformate, pyridine derivatives, and various amines. Reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted products.
Scientific Research Applications
Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring and pyridine moiety make it particularly valuable for applications requiring specific reactivity and binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
